![molecular formula C18H30N2O4 B6780866 N-[[3-methyl-1-(oxane-3-carbonyl)pyrrolidin-3-yl]methyl]oxane-3-carboxamide](/img/structure/B6780866.png)
N-[[3-methyl-1-(oxane-3-carbonyl)pyrrolidin-3-yl]methyl]oxane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-methyl-1-(oxane-3-carbonyl)pyrrolidin-3-yl]methyl]oxane-3-carboxamide is a complex organic compound featuring a pyrrolidine ring substituted with a methyl group and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-methyl-1-(oxane-3-carbonyl)pyrrolidin-3-yl]methyl]oxane-3-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolidine Ring:
Oxane Ring Formation: The oxane ring can be introduced via cyclization reactions, often using reagents like dihydropyran and acid catalysts.
Amide Bond Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with an activated carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[[3-methyl-1-(oxane-3-carbonyl)pyrrolidin-3-yl]methyl]oxane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions, using agents such as lithium aluminum hydride, can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially under basic conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry
In chemistry, N-[[3-methyl-1-(oxane-3-carbonyl)pyrrolidin-3-yl]methyl]oxane-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer activities. Research may focus on modifying its structure to enhance its biological activity and selectivity.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which N-[[3-methyl-1-(oxane-3-carbonyl)pyrrolidin-3-yl]methyl]oxane-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[[3-methyl-1-(oxane-3-carbonyl)pyrrolidin-3-yl]methyl]oxane-3-carboxamide: can be compared with other pyrrolidine and oxane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[[3-methyl-1-(oxane-3-carbonyl)pyrrolidin-3-yl]methyl]oxane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4/c1-18(12-19-16(21)14-4-2-8-23-10-14)6-7-20(13-18)17(22)15-5-3-9-24-11-15/h14-15H,2-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOZARVRZNBRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2CCCOC2)CNC(=O)C3CCCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.